4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine
CAS No.: 111852-27-8
Cat. No.: VC20795935
Molecular Formula: C10H9N5
Molecular Weight: 199.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111852-27-8 |
|---|---|
| Molecular Formula | C10H9N5 |
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine |
| Standard InChI | InChI=1S/C10H9N5/c11-9-6(5-12-15-9)10-13-7-3-1-2-4-8(7)14-10/h1-5H,(H,13,14)(H3,11,12,15) |
| Standard InChI Key | BNBKZIMPRGCPAO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3)N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3)N |
Introduction
Chemical Identity and Structure
Basic Information
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine is a heterocyclic organic compound that features both benzimidazole and pyrazole moieties in its structure. This compound is registered with CAS No. 111852-27-8 and has a molecular formula of C10H9N5. The molecular weight of this compound is 199.21 g/mol, making it a relatively small molecule that may possess favorable pharmacokinetic properties.
Structural Characteristics
The structure of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine is characterized by a pyrazole core with a benzimidazole moiety attached at the 4-position and an amine group at the 5-position. This structural arrangement creates a compound with multiple potential binding sites, including nitrogen atoms that can act as hydrogen bond acceptors and an amine group that can function as a hydrogen bond donor. The benzimidazole ring provides additional sites for molecular interactions, enhancing the compound's ability to interact with biological targets.
Synthesis Methods
Common Synthetic Approaches
The synthesis of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine typically involves the reaction of benzimidazole derivatives with pyrazole precursors. One common approach includes the condensation of 1,2-phenylenediamine with pyrazole-5-carboxylic acid or its derivatives in the presence of dehydrating agents. These reactions are generally conducted under controlled conditions to ensure high yield and purity of the final product.
Multi-step Synthesis
A more detailed synthetic pathway may involve multiple steps:
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Preparation of the pyrazole ring with appropriate substituents
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Synthesis of the benzimidazole moiety
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Coupling of these two components to form the target compound
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Purification procedures to obtain the final product
The specific reaction conditions, including temperature, solvent choice, and catalyst, must be carefully controlled to ensure selectivity and high yield. Modern synthetic approaches may also incorporate microwave-assisted synthesis, which has been reported to improve yields and reduce reaction times.
Biological Activities
Antimicrobial Properties
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine has demonstrated significant antimicrobial activity against various bacterial strains. Research has shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, studies have indicated notable efficacy against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 3.125 μg/mL. The antibacterial properties of this compound may be attributed to the presence of both benzimidazole and pyrazole rings, which are known for their antimicrobial effects.
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| MCF-7 | Breast cancer | Inhibition of cell proliferation through interaction with specific enzymes |
| A549 | Lung cancer | Potential induction of apoptosis in cancer cells |
Anti-inflammatory Activity
The pyrazole ring is known for its anti-inflammatory properties, suggesting that 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine may also possess anti-inflammatory activity. This activity might be mediated through the inhibition of cyclooxygenase enzymes, which are key players in the inflammatory response.
Structure-Activity Relationships
Key Structural Elements
The biological activity of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine is influenced by its structural features. The benzimidazole ring is associated with antimicrobial and anticancer properties, while the pyrazole ring contributes to anti-inflammatory effects. The amine group at the 5-position of the pyrazole ring may enhance the compound's ability to form hydrogen bonds with biological targets, potentially increasing its efficacy.
Comparison with Related Compounds
Research on related compounds can provide insights into the structure-activity relationships of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine. For instance, 4-(1H-benzimidazol-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 88105-09-3) differs by having a methyl group on the pyrazole nitrogen. This methylation may affect the compound's binding affinity and biological activity.
Similarly, studies on 1-(1H-benzimidazol-5-yl)-5-aminopyrazole derivatives have shown that these compounds can be highly potent inhibitors with more than 80-fold selectivity for certain receptor tyrosine kinases, specifically FGFR1 over other receptors . This demonstrates the importance of the precise arrangement of the benzimidazole and pyrazole moieties for selective binding to biological targets.
Mechanism of Action
Molecular Interactions
The mechanism of action for 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine involves its interaction with specific biological targets such as enzymes or receptors. These interactions may include:
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Hydrogen bonding through the nitrogen atoms and amine group
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π-π stacking interactions via the aromatic rings
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Hydrophobic interactions with nonpolar regions of proteins
These molecular interactions enable the compound to bind to specific targets and modulate their activity, leading to the observed biological effects.
Enzyme Inhibition
Benzimidazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, while pyrazoles may exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes. The specific enzymatic targets of 4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine may include kinases, DNA synthesis enzymes, or other proteins involved in cellular signaling pathways.
Chemical Reactivity
Functional Group Reactions
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine can participate in various chemical reactions typical for both benzimidazole and pyrazole derivatives. These reactions include:
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Nucleophilic substitution reactions at the pyrazole ring
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Electrophilic substitution reactions at the benzimidazole ring
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Reactions involving the amine group, such as acylation or alkylation
These chemical transformations can be used to synthesize derivatives with modified properties, potentially enhancing the compound's biological activity or pharmacokinetic profile.
Oxidation and Reduction
The compound can undergo oxidation using agents such as hydrogen peroxide or potassium permanganate, which may lead to the formation of N-oxides or other oxidized derivatives. Reduction reactions, using reagents like sodium borohydride or lithium aluminum hydride, can also be performed, potentially affecting the amine group or other reducible functionalities in the molecule.
Research Applications
Drug Development
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine has significant potential in drug development due to its diverse biological activities. Research in this area may focus on:
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Optimization of the compound's structure to enhance specific biological activities
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Development of analogs with improved pharmacokinetic properties
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Exploration of potential therapeutic applications in infectious diseases, cancer, or inflammatory conditions
Medicinal Chemistry Studies
The compound serves as a valuable scaffold for medicinal chemistry studies, allowing researchers to investigate structure-activity relationships and develop new therapeutic agents. By modifying different parts of the molecule, researchers can potentially create derivatives with enhanced potency, selectivity, or reduced toxicity.
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